2,3,5,6-Tetrafluorophenol dihydrate
Description
Contextual Significance of Fluorine in Aromatic Systems within Chemical Research
The presence of fluorine can also impact the binding affinity of a molecule to a target protein, a crucial factor in drug design. tandfonline.com Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, such as oxidation by cytochrome P450 enzymes, thereby increasing the drug's retention time and effectiveness. nih.gov In materials science, incorporating fluorinated aromatics into polymers can lead to materials with high thermal stability and chemical resistance. numberanalytics.com
General Overview of Polyfluorinated Phenols in Advanced Organic and Material Synthesis
Polyfluorinated phenols are a class of aromatic compounds that serve as important building blocks in the synthesis of a wide array of advanced organic molecules and materials. google.com Their unique properties, imparted by the fluorine atoms, make them valuable in the creation of liquid crystals, pharmaceuticals, and pesticides. google.com For instance, fluorinated phenols are utilized in the production of high-performance polymers and coatings due to their enhanced thermal stability and chemical resistance. numberanalytics.comchemimpex.com
The synthesis of these compounds can be challenging, but various methods have been developed, including diazotization and hydrolysis, though these can present issues with by-product separation and purity. google.com The applications of polyfluorinated phenols are diverse, ranging from their use as intermediates in the synthesis of complex molecules to their role in creating materials with specific, desirable properties for the electronics and aerospace industries.
Academic Research Focus on 2,3,5,6-Tetrafluorophenol (B1216870) Dihydrate
Academic research has shown a growing interest in 2,3,5,6-Tetrafluorophenol and its dihydrate form. This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. chemimpex.com Several synthesis methods for 2,3,5,6-Tetrafluorophenol have been explored, often starting from materials like pentafluorobenzoic acid or 1,2,4,5-tetrafluorobenzene (B1209435). chemicalbook.comgoogle.com One patented method involves the reaction of 1,2,4,5-tetrafluorobenzene with an organic lithium agent, followed by reaction with a boric acid ester and subsequent oxidation to yield the final product with high purity. google.com Another approach starts with pentafluorobenzoic acid, which undergoes reaction with an inorganic base and a phase transfer catalyst, followed by decarboxylation. google.com
The physical and chemical properties of 2,3,5,6-Tetrafluorophenol have been well-documented. It is a solid with a melting point of 37-39 °C and a boiling point of 140 °C. sigmaaldrich.com The dihydrate form implies the incorporation of two water molecules into the crystal structure of the phenol (B47542). While specific research on the dihydrate form is less common in readily available literature, the study of hydrated crystal structures is crucial for understanding the stability and solubility of chemical compounds.
| Property | Value | Reference |
| CAS Number | 769-39-1 | nist.gov |
| Molecular Formula | C6H2F4O | nist.gov |
| Molecular Weight | 166.07 g/mol | nih.gov |
| Melting Point | 37-39 °C | sigmaaldrich.com |
| Boiling Point | 140 °C | sigmaaldrich.com |
Research has also explored the use of 2,3,5,6-Tetrafluorophenol in the preparation of radioiodinated phenylalanine derivatives for peptide synthesis and in the labeling of antibodies with technetium-99m, highlighting its utility in biomedical research. sigmaaldrich.comchemsrc.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6F4O3 |
|---|---|
Molecular Weight |
202.10 g/mol |
IUPAC Name |
2,3,5,6-tetrafluorophenol;dihydrate |
InChI |
InChI=1S/C6H2F4O.2H2O/c7-2-1-3(8)5(10)6(11)4(2)9;;/h1,11H;2*1H2 |
InChI Key |
RIIWPEZIVZFRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)O)F)F.O.O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways of 2,3,5,6 Tetrafluorophenol
Established Synthetic Routes to 2,3,5,6-Tetrafluorophenol (B1216870)
The synthesis of 2,3,5,6-tetrafluorophenol is primarily accomplished via three major pathways: the decarboxylation of fluorinated benzoic acids, nucleophilic aromatic substitution on polyfluorinated benzene (B151609) rings, and methods involving directed organometallic intermediates.
The decarboxylation of fluorinated benzoic acids represents a common and effective method for producing tetrafluorophenols. One prominent route begins with pentafluorobenzoic acid. In a two-stage process, pentafluorobenzoic acid is first heated in the presence of sodium acetate (B1210297) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com The reaction mixture is refluxed for several hours, after which the intermediate is treated with a strong acid, like sulfuric acid, to facilitate the final decarboxylation and yield 2,3,5,6-tetrafluorophenol. google.com This method has been reported to achieve high yields, with purities exceeding 99%. guidechem.com
Another innovative approach involves the initial conversion of 2,3,4,5,6-pentafluorobenzoic acid to 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid. google.com This intermediate is then subjected to a decarboxylation step to furnish the final product. google.com This pathway highlights the versatility of using substituted benzoic acids as precursors. The general principle of decarboxylative hydroxylation has been recognized as a powerful tool for converting readily available benzoic acids into valuable phenols under relatively mild conditions compared to traditional methods.
Nucleophilic aromatic substitution (SNAr) provides a direct route to 2,3,5,6-tetrafluorophenol from more heavily fluorinated precursors. The high electronegativity of fluorine atoms renders the carbon atoms of the polyfluorinated ring susceptible to attack by nucleophiles. sigmaaldrich.comoakwoodchemical.com In a key example, pentafluorobenzene (B134492) is treated with potassium hydroxide (B78521), where the hydroxide ion acts as the nucleophile, displacing a fluoride (B91410) ion to yield 2,3,5,6-tetrafluorophenol. researchgate.net
The mechanism for SNAr reactions in these substrates is a stepwise addition-elimination process. nih.gov The nucleophile first attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group (a fluoride anion) is eliminated, restoring the aromaticity of the ring. The orientation of the incoming nucleophile is directed by the existing substituents; in the case of pentafluorobenzene, substitution occurs to yield the 2,3,5,6-tetrafluoro isomer. researchgate.net The reaction is typically performed in solvents like ethanol (B145695) or DMF that can stabilize the charged intermediate. researchgate.net
A highly efficient and specific synthesis of 2,3,5,6-tetrafluorophenol utilizes organometallic intermediates. This method starts from 1,2,4,5-tetrafluorobenzene (B1209435) and proceeds in two main steps. First, an aryl lithium intermediate is generated by reacting 1,2,4,5-tetrafluorobenzene with an organolithium reagent, such as n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
Factors Influencing Formation and Isolation of 2,3,5,6-Tetrafluorophenol Dihydrate
While the synthesis routes focus on the formation of the anhydrous phenol (B47542), the existence of a dihydrate form is contingent on the conditions of isolation and crystallization. The scientific literature does not provide extensive studies focused specifically on the factors influencing the formation of this compound. However, based on general principles of chemical crystallization and studies of similar polyfluorinated aromatic compounds, the primary factor is the presence of water during the crystallization process.
Polyfluorinated phenols can form hydrated co-crystals, often incorporating water molecules into their crystal lattice when crystallized from aqueous solutions or upon exposure to atmospheric moisture. Therefore, the formation of the dihydrate is favored by dissolving the crude 2,3,5,6-tetrafluorophenol in a solvent system containing water and allowing it to crystallize. The precise control of temperature, solvent composition, and ambient humidity during this final purification step would be the key variables determining whether the anhydrous or dihydrate crystalline form is isolated.
Elucidation of Reaction Mechanisms and Process Optimization
Optimizing the synthesis of 2,3,5,6-tetrafluorophenol requires a clear understanding of the underlying reaction mechanisms and the influence of various reaction parameters.
The choice of solvents and catalysts is critical in directing the reaction pathway and maximizing yield and purity.
In decarboxylation reactions , polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone are highly effective. google.com These solvents can stabilize charged intermediates and operate at the high temperatures often required for decarboxylation. In the method starting from 2,3,4,5,6-pentafluorobenzoic acid, the use of a phase transfer catalyst, such as benzyltriethylammonium chloride, is crucial for facilitating the initial hydroxylation step in a biphasic water-organic system. google.com The subsequent decarboxylation step's efficiency is also solvent-dependent.
For Nucleophilic Aromatic Substitution (SNAr) , the solvent plays a vital role in stabilizing the negatively charged Meisenheimer complex. oakwoodchemical.com Polar aprotic solvents are preferred as they can solvate the cation of the base (e.g., K⁺ from KOH) without strongly solvating the hydroxide nucleophile, thus enhancing its reactivity.
In the organometallic route , the choice of an inert, anhydrous solvent such as THF or hexane (B92381) is non-negotiable for the first step to prevent the quenching of the highly basic organolithium reagent and the subsequent aryl lithium intermediate. In the second step, an acidic aqueous system is required for both the hydrolysis of the borate (B1201080) ester intermediate and the subsequent oxidation with hydrogen peroxide. The pH of the system is a critical parameter to control, as a pH that is too high can lead to the decomposition of the boronic acid intermediate and reduce the reaction yield.
Strategies for Enhancing Reaction Yield and Product Purity
Optimizing the synthesis of 2,3,5,6-Tetrafluorophenol involves careful control of reaction parameters and the selection of appropriate purification methods. Research has identified several effective strategies that significantly boost both the yield and the final purity of the product. These methodologies primarily revolve around different starting materials, such as 1,2,4,5-tetrafluorobenzene and pentafluorobenzoic acid, and employ specific catalysts and reaction conditions to maximize efficiency.
Another widely reported and high-yielding strategy utilizes pentafluorobenzoic acid as the starting material. chemicalbook.comguidechem.com This approach involves a two-stage reaction, first with sodium acetate in N,N-dimethyl-formamide (DMF), followed by acidification and a second reflux period. chemicalbook.com The final product is effectively isolated and purified by steam distillation and subsequent rectification, leading to purities as high as 99.9%. chemicalbook.comguidechem.com A variation of this method employs a phase transfer catalyst to first produce 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated in a high-boiling solvent to yield the final product. google.com
Detailed findings from various synthetic routes are summarized below, highlighting the conditions that lead to enhanced yields and purities.
Table 1: Synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-Tetrafluorobenzene
This method involves the formation of a lithium aryl intermediate, followed by reaction with a boric acid ester and subsequent oxidation. google.com The total two-step reaction recovery is reported to be over 80%. google.com
| Step | Reactants | Key Conditions | Reported Purity |
| 1. Boronic Acid/Ester Formation | 1,2,4,5-Tetrafluorobenzene, Organolithium agent, Boric acid ester | Temperature: -80 to -20 °C; Inert solvent | Intermediate used directly |
| 2. Oxidation | Aryl boronic intermediate, Hydrogen peroxide | Temperature: 20 to 70 °C; pH: 3-4.5 | >99.0% (after purification) |
| Purification | Crude 2,3,5,6-Tetrafluorophenol | Rectification or Recrystallization | >99.0% |
Table 2: Synthesis of 2,3,5,6-Tetrafluorophenol from Pentafluorobenzoic Acid
This approach relies on the decarboxylation of a derivative of pentafluorobenzoic acid. High yields and purities have been consistently reported. chemicalbook.comguidechem.com
| Stage | Reactants | Key Conditions | Reported Yield | Reported Purity |
| 1. Acetate Reaction | Pentafluorobenzoic acid, Sodium acetate, DMF | Reflux for 6 hours | - | - |
| 2. Acidification & Reflux | Intermediate from Stage 1, Concentrated Sulfuric Acid | pH < 1; Reflux for 5 hours | 95% chemicalbook.com | 99.8% chemicalbook.com |
| Purification | Crude Product | Steam distillation, followed by rectification | - | - |
| Alternative Acidification | Intermediate from Stage 1, Concentrated Hydrochloric Acid | pH < 1; Reflux for 5 hours | 89% guidechem.com | 99.9% guidechem.com |
Table 3: Synthesis via Phase Transfer Catalysis and Decarboxylation
This method also starts with a pentafluorobenzoic acid derivative but uses a phase transfer catalyst for the initial hydroxylation step. google.com
| Step | Reactants/Intermediate | Key Conditions | Reported Yield | Reported Purity |
| 1. Hydroxylation | 2,3,4,5,6-Pentafluorobenzoic acid, Inorganic base, Phase transfer catalyst | Reflux at 90-120 °C in water | 91% (Intermediate) | >98% (Intermediate) |
| 2. Decarboxylation | 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, N,N-dimethylaniline | Reflux at 160 °C for 5 hours | 88% (Final Product) | 99.1% (Final Product) |
| Purification | Crude Product | Solvent extraction, concentration, and rectification | - | - |
Advanced Spectroscopic Characterization of 2,3,5,6 Tetrafluorophenol Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For fluorinated systems such as 2,3,5,6-tetrafluorophenol (B1216870), the presence of the highly sensitive ¹⁹F nucleus offers an additional, powerful analytical window.
Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally useful for identifying and characterizing fluorine-containing compounds. nih.gov The ¹⁹F nucleus possesses a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly receptive nucleus for NMR experiments. A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly wider than that of ¹H NMR, minimizing the likelihood of signal overlap even in complex molecules. nih.gov
In the context of 2,3,5,6-tetrafluorophenol, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single resonance in the ¹⁹F NMR spectrum. Studies on the microbial degradation of fluorophenols have reported the chemical shift for 2,3,5,6-tetrafluorophenol. nih.gov This single peak provides a clear marker for the presence of the intact tetrafluorophenyl ring system. For comparison, in a different chemical environment, such as the axially substituted ligand in an indium phthalocyanine (B1677752) complex, the ¹⁹F signal for the C₆F₄ moiety appears as a singlet at -132 ppm. rsc.org The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a superb probe for substitution and intermolecular interactions.
Table 1: Representative ¹⁹F NMR Chemical Shift Data
| Compound/Complex | Fluorine Position | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 2,3,5,6-Tetrafluorophenol | F-2, F-3, F-5, F-6 | Reported | nih.gov |
| [tBu₄PcIn]₂(TFP) | Axial C₆F₄ ligand | -132 | rsc.org |
| 2,3,5,6-Tetrafluorobenzene | - | -139 | rsc.org |
While ¹⁹F NMR is specific to the fluorine atoms, ¹H and ¹³C NMR provide crucial information about the rest of the molecule. The ¹H NMR spectrum of 2,3,5,6-tetrafluorophenol is characterized by two main signals: one for the hydroxyl proton (-OH) and one for the aromatic proton (H-4). The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature, whereas the aromatic proton's signal is more fixed.
In one reported spectrum in CDCl₃, the hydroxyl proton appears at approximately 5.64 ppm, while the aromatic proton signal is centered around 6.64 ppm. chemicalbook.com The aromatic proton signal is often a multiplet due to coupling with the adjacent fluorine atoms.
The ¹³C NMR spectrum provides information on the carbon skeleton. However, for fluorinated compounds, the interpretation can be complicated by strong carbon-fluorine (C-F) coupling, which splits the signals and can sometimes reduce their intensity to the point of being unobservable in standard experiments. rsc.org For 2,3,5,6-tetrafluorophenol, one would expect signals for the carbon bearing the hydroxyl group (C-1), the carbon bearing the hydrogen (C-4), and the four equivalent fluorine-bearing carbons (C-2, C-3, C-5, C-6). The large C-F coupling constants are structurally informative.
Table 2: ¹H NMR Spectral Data for 2,3,5,6-Tetrafluorophenol in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Proton (H-4) | ~6.64 | chemicalbook.com |
| Hydroxyl Proton (OH) | ~5.64 | chemicalbook.com |
For the dihydrate system, a 2D ¹⁹F,¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment would be particularly insightful. This technique detects through-space interactions (typically <5 Å) between fluorine and proton nuclei. It could be used to unambiguously establish the proximity of the water protons of the hydrate (B1144303) to specific nuclei on the phenol (B47542) ring, such as the fluorine atoms (F-2,6) or the aromatic proton (H-4). This would provide direct evidence of the hydration structure and the orientation of the water molecules relative to the phenol.
Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to probe correlations between nuclei separated by two or three bonds (e.g., ¹H-¹³C HMBC). In a hypothetical ¹⁹F-¹⁵N HMBC experiment on a derivatized system (for example, a complex where the phenol is coordinated to a ¹⁵N-containing species), one could trace the connectivity through the molecule via J-coupling, confirming bonding pathways.
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), probes the vibrational modes of a molecule. These techniques are sensitive to bond strengths, molecular geometry, and intermolecular interactions like hydrogen bonding, making them ideal for studying hydrated systems and conformational isomers.
The FT-IR spectrum provides a characteristic fingerprint of a molecule based on the absorption of infrared radiation by its vibrating bonds. youtube.com The NIST Chemistry WebBook provides reference spectra for 2,3,5,6-tetrafluorophenol. nist.govnist.gov
For 2,3,5,6-tetrafluorophenol dihydrate, the most telling feature in the FT-IR spectrum would be the O-H stretching region. In the anhydrous form, a relatively sharp O-H stretching band is expected around 3550-3600 cm⁻¹. In the dihydrate, the presence of hydrogen bonding between the phenolic hydroxyl group and the two water molecules, as well as between the water molecules themselves, would lead to a significant broadening and red-shifting of this band, typically appearing as a very broad absorption in the 3200-3500 cm⁻¹ region. Other key absorptions include the C-F stretching modes, which are typically strong and found in the 1100-1350 cm⁻¹ region, and aromatic C=C ring stretching vibrations around 1450-1600 cm⁻¹. researchgate.net
Table 3: Expected FT-IR Absorption Regions for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H Stretch | ~3050 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1350 | Strong |
FT-Raman spectroscopy is complementary to FT-IR and is particularly useful for studying symmetric vibrations and bonds within non-polar environments. A key application of Raman spectroscopy is the differentiation of conformational isomers (conformers). nih.gov Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. While often having very similar energies, they can exhibit subtle but distinct differences in their vibrational spectra. soton.ac.uk
For 2,3,5,6-tetrafluorophenol, conformational isomerism could arise from the rotation of the hydroxyl group relative to the plane of the aromatic ring. In the dihydrate, the hydrogen-bonding network between the phenol and the water molecules could lock the -OH group into a specific conformation or create a different set of conformers. FT-Raman spectroscopy can detect the unique vibrational signatures of these different arrangements. researchgate.net For example, the frequencies of C-C-O bending modes or specific ring vibrations might shift slightly between different conformers. By comparing experimental Raman spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers, it is possible to identify the dominant conformation present in the sample. nih.gov This approach provides a powerful means to understand the subtle structural preferences dictated by the local environment, including hydration.
Microwave Spectroscopy for Rotational Dynamics and Precise Molecular Geometry
Microwave spectroscopy is a high-resolution technique that provides exceptionally precise information about the rotational motion of molecules in the gas phase. From the rotational spectrum, a set of rotational constants can be determined, which are inversely proportional to the molecule's moments of inertia. These constants are fundamental to deriving a precise three-dimensional molecular geometry.
For 2,3,5,6-tetrafluorophenol, a study was undertaken to measure its microwave spectrum for the first time in the frequency range of 8000 to 18000 MHz. furman.edu The primary goal of this research was to determine the molecule's rotational constants and, consequently, its precise shape. furman.edu While the detailed analysis of the results is ongoing, the experiment involved extensive data averaging to obtain clear spectral signals. furman.edu Theoretical calculations using Gaussian software were employed to provide initial predictions for the rotational constants to guide the experimental analysis. furman.edu
The study of related fluorinated phenols, such as 2,3-difluorophenol (B1222669), demonstrates the power of this technique. In that case, researchers were able to determine the rotational constants (A, B, and C) and quartic centrifugal distortion constants for the parent molecule and its various isotopologues. researchgate.net This wealth of data allowed for the determination of a semi-experimental structure, which showed excellent agreement with theoretical predictions. researchgate.net It is this level of detailed structural insight that is anticipated for 2,3,5,6-tetrafluorophenol upon completion of the spectral analysis.
Table 1: Representative Rotational Parameters Determined by Microwave Spectroscopy for a Phenolic Compound. (Note: Data for 2,3-difluorophenol is provided as a representative example of parameters typically obtained.)
| Parameter | Value (MHz) | Description |
|---|---|---|
| A | 2313.37516(14) | Rotational constant about the a-principal axis |
| B | 1797.935693(62) | Rotational constant about the b-principal axis |
Data sourced from a study on 2,3-difluorophenol as an illustrative example. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. tanta.edu.eg
In 2,3,5,6-tetrafluorophenol, the key chromophore is the tetrafluorinated benzene (B151609) ring attached to a hydroxyl group. The electronic spectrum of such a molecule is expected to be dominated by transitions involving the π electrons of the aromatic system and the non-bonding (n) electrons of the oxygen atom. The primary transitions anticipated are π → π* and n → π*. uzh.chlibretexts.org
The π → π* transitions, which involve promoting an electron from a bonding π orbital to an antibonding π* orbital, are typically strong and occur in the UV region. pharmatutor.org For aromatic systems, these often present as multiple bands. The n → π* transitions involve moving a non-bonding electron from the oxygen atom to an antibonding π* orbital of the aromatic ring. These transitions are generally weaker in intensity and can sometimes be obscured by the stronger π → π* bands. pharmatutor.org The presence of fluorine atoms as substituents on the benzene ring can influence the energies of these transitions, potentially causing shifts in the absorption maxima compared to unsubstituted phenol.
Table 2: Expected Electronic Transitions for 2,3,5,6-Tetrafluorophenol.
| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring) | 200-300 nm | High (ε > 1,000) |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of the molecule after ionization. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. chemguide.co.uk
The mass spectrum of 2,3,5,6-tetrafluorophenol shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 166, which corresponds to its molecular weight. nist.govnist.gov This is a crucial piece of information for confirming the identity of the compound.
The fragmentation of the molecular ion provides further structural clues. For halogenated aromatic compounds, common fragmentation pathways include the loss of the halogen atom or a hydrogen halide molecule. The analysis of the mass spectrum of 2,3,5,6-tetrafluorophenol reveals characteristic fragments. The fragmentation process for phenols often involves the loss of a CO molecule, leading to a stable cyclopentadienyl (B1206354) cation derivative.
Table 3: Major Fragments in the Electron Ionization Mass Spectrum of 2,3,5,6-Tetrafluorophenol.
| m/z | Proposed Fragment | Possible Loss from Parent Ion |
|---|---|---|
| 166 | [C₆H₂F₄O]⁺• | Molecular Ion (M⁺•) |
| 138 | [C₅H₂F₄]⁺• | Loss of CO |
| 117 | [C₅HF₂]⁺ | Loss of CO and HF |
Data interpreted from the NIST Mass Spectrum of 2,3,5,6-Tetrafluorophenol. nist.govnist.gov
The fragmentation pattern, with its specific losses, allows for a detailed confirmation of the arrangement of atoms within the 2,3,5,6-tetrafluorophenol molecule.
Crystallographic Studies and Supramolecular Architecture of 2,3,5,6 Tetrafluorophenol Dihydrate
Single-Crystal X-ray Diffraction Analysis of 2,3,5,6-Tetrafluorophenol (B1216870) Dihydrate and Derivatives
The foundational step in characterizing the dihydrate would have been the growth of single crystals suitable for X-ray diffraction. Upon successful crystallization, the subsequent analysis would have focused on several key aspects of its crystal structure.
Assessment of Molecular Conformations within Crystalline Environments
Single-crystal X-ray diffraction would also reveal the specific conformation of the 2,3,5,6-tetrafluorophenol molecule and the two water molecules within the crystal lattice. This includes the precise bond lengths, bond angles, and torsion angles, offering insights into how the crystalline environment might influence the molecular geometry compared to its state in solution or the gas phase.
Examination of Crystal Packing Arrangements
Understanding how the 2,3,5,6-tetrafluorophenol and water molecules pack together in the crystal is fundamental to comprehending its supramolecular architecture. This involves analyzing the spatial relationship between adjacent molecules and identifying any repeating motifs or patterns in their arrangement.
Analysis of Intermolecular Interactions in Hydrated Crystalline Systems
The presence of two water molecules per molecule of 2,3,5,6-tetrafluorophenol suggests a rich network of intermolecular interactions that would govern the crystal's structure and stability.
Characterization of Hydrogen Bonding Networks Involving Water Molecules
A key focus of the analysis would have been the intricate hydrogen bonding network. The hydroxyl group of the tetrafluorophenol and the two water molecules provide multiple donor and acceptor sites for hydrogen bonds. Characterizing these interactions would involve identifying all hydrogen bonds, measuring their lengths and angles, and understanding how they link the organic and water molecules into a cohesive three-dimensional structure.
Investigation of Halogen Bonding Interactions with Fluorine Centers
In addition to hydrogen bonding, the highly electronegative fluorine atoms on the aromatic ring could potentially participate in halogen bonding. This type of non-covalent interaction, where a halogen atom acts as an electrophilic species, can play a significant role in directing crystal packing. A thorough investigation would search for short contacts between fluorine atoms and nucleophilic sites on adjacent molecules.
Non-Covalent Interactions: C-H···F, F···F, and Aromatic Stacking Interactions
The crystal packing of 2,3,5,6-tetrafluorophenol dihydrate is significantly influenced by a network of weak non-covalent interactions. These interactions, while individually weak, collectively play a crucial role in the stabilization of the crystal lattice.
C-H···F Interactions:
F···F Interactions:
The nature of fluorine-fluorine interactions in crystal packing has been a topic of debate. rsc.org While often considered repulsive, stabilizing F···F contacts have been observed in various fluorinated compounds. acs.orgmdpi.com These interactions can be classified as type I and type II, depending on the geometry of the C-F···F-C arrangement. rsc.org In the solid state, F···F interactions can have energies ranging from 0.5 to 13.0 kJ/mol. mdpi.com However, in many crystal structures, C-H···O and C-H···F hydrogen bonds are the primary stabilizing forces, with F···F interactions playing a secondary, though not insignificant, role. mdpi.com The contribution of F···F interactions to the lattice energy tends to increase with the number of fluorine atoms in the molecule. mdpi.com
Aromatic Stacking Interactions:
Aromatic stacking, or π-π interactions, are another crucial factor in the crystal engineering of aromatic compounds. rsc.orgscirp.org These interactions arise from the electrostatic and dispersion forces between the π-systems of adjacent aromatic rings. scirp.org The presence of fluorine substituents significantly modulates the electrostatic potential of the aromatic ring, influencing the nature and strength of these stacking interactions. rsc.org In fluorinated aromatic compounds, offset or parallel-displaced stacking geometries are often favored. scirp.org The interplay between π-stacking and other intermolecular forces, such as C-H···F interactions, dictates the final three-dimensional arrangement of the molecules in the crystal. rsc.org
Table 1: Key Non-Covalent Interactions in Fluorinated Phenol (B47542) Systems
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
| C-H···F | A weak hydrogen bond where a carbon-bound hydrogen atom interacts with a fluorine atom. Its strength increases with the acidity of the C-H group. acs.org | Variable, generally weak |
| F···F | Interactions between fluorine atoms of adjacent molecules. Can be attractive or repulsive depending on the geometry. rsc.orgmdpi.com | 0.5 - 13.0 mdpi.com |
| Aromatic Stacking (π-π) | Non-covalent interactions between aromatic rings, driven by a combination of electrostatic and dispersion forces. rsc.orgscirp.org | Variable, dependent on substituents and geometry |
Principles of Crystal Engineering Applied to Fluorinated Phenol Systems
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. nih.gov In the context of fluorinated phenols, this involves leveraging the unique properties of the fluorine atom to guide the formation of specific supramolecular architectures.
The predictable nature of hydrogen bonding and other non-covalent interactions allows for the rational design of co-crystals and other supramolecular assemblies. unica.itnih.gov Co-crystals are multicomponent crystals where the components are held together by non-covalent bonds. nih.govsysrevpharm.org
In the case of fluorinated phenols, the strong tendency to form O-H···O hydrogen bonds, coupled with the weaker C-H···F and π-π stacking interactions, provides a toolkit for constructing complex architectures. mostwiedzy.pl For example, co-crystallization of pentafluorophenol (B44920) with trigonal molecules has been shown to produce layered structures where the components are held together by a combination of hydrogen bonding and C-H···F interactions. mostwiedzy.pl The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry techniques. nih.govsysrevpharm.org The choice of solvent is crucial as the solubility of the components can significantly influence the outcome of the co-crystallization process. sysrevpharm.org
The substitution of hydrogen with fluorine alters a molecule's chemical and physical properties, including enhanced thermal stability and hydrophobicity. unica.it These changes are critical in the design of supramolecular assemblies. nih.govacs.org
Polymorphism is the ability of a compound to exist in more than one crystalline form. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties. Hydrated crystals, in particular, can display complex polymorphic behavior, including the formation of different hydrate (B1144303) structures and the potential for solid-state phase transitions. researchgate.netdntb.gov.ua
The stability of a particular polymorph is dependent on thermodynamic factors, and transitions between forms can be induced by changes in temperature, pressure, or humidity. researchgate.net In dihydrate structures of fluorinated phenols, the water molecules play a critical role in the hydrogen-bonding network, and any change in their arrangement can lead to a different polymorphic form. The study of polymorphism is crucial in understanding the stability and behavior of crystalline materials. nih.gov
Theoretical and Computational Chemistry of 2,3,5,6 Tetrafluorophenol and Associated Hydrates
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3,5,6-tetrafluorophenol (B1216870) and its hydrates at the atomic level. These methods allow for the detailed examination of electron distribution, molecular geometry, and the prediction of chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been successfully applied to study 2,3,5,6-tetrafluorophenol and its derivatives, providing valuable information on ground state properties and reactivity.
DFT calculations have been employed to determine the gas-phase geometries and interaction energies of complexes involving 4-halo-2,3,5,6-tetrafluorophenols. core.ac.ukresearchgate.net These studies are crucial for understanding intermolecular interactions, such as halogen and hydrogen bonding. For instance, DFT has been used to analyze the role of intramolecular hydrogen bonds in stabilizing certain conformations. core.ac.uk
Furthermore, DFT methods, such as B3LYP and MPW1K with a 6-31++G** basis set, have been utilized to study the deprotonation energies of fluoro-substituted phenols, including 2,3,5,6-tetrafluorophenol. biochempress.com These calculations are instrumental in predicting the acidity of these compounds and their potential to participate in proton transfer reactions. biochempress.com The reactivity of 2,3,5,6-tetrafluorophenol has also been explored in the context of its use in the synthesis of other complex molecules, where DFT can predict reaction pathways and product stability. unibo.it
The table below presents a selection of calculated deprotonation energies for 2,3,5,6-tetrafluorophenol using different DFT functionals, illustrating the method's utility in quantifying reactivity.
| DFT Functional | Basis Set | Deprotonation Energy (eV) |
| B3LYP | 6-31++G | 14.493 |
| MPW1K | 6-31++G | 14.178 |
| - | - | 13.824 |
| - | - | 14.546±0.124 c |
| Data sourced from a study on fluorine-substituted phenols. biochempress.com |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. These methods are often used to benchmark results from less computationally expensive methods like DFT.
Studies on halogen-bonded systems have utilized ab initio calculations to accurately predict interaction energies. acs.org For complexes involving fluorinated phenols, ab initio methods can provide a more detailed understanding of the nature of intermolecular forces. While specific ab initio studies focusing solely on 2,3,5,6-tetrafluorophenol dihydrate are not extensively documented in the provided results, the application of these methods to similar fluorinated and hydrated systems underscores their importance. core.ac.ukunibo.it For example, ab initio investigations have been performed on complexes of uracil (B121893) with F-substituted phenols to understand proton transfer reactions. biochempress.com
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. mit.eduwikipedia.org A basis set is a set of mathematical functions used to build molecular orbitals. wikipedia.orguni-rostock.de
For calculations involving anions and hydrogen bonding, such as in the case of hydrated tetrafluorophenol, diffuse functions (indicated by + or ++ in the basis set name) are crucial for accurately describing the electron density far from the nucleus. biochempress.com Polarization functions (e.g., d, p) are also important for describing the anisotropic nature of bonding. uni-rostock.de The 6-31++G** basis set, for example, has been shown to be effective in describing intra- and intermolecular hydrogen bonds in similar systems. biochempress.com
The choice of DFT functional is also critical. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost. biochempress.comiucr.org However, for specific properties or systems, other functionals like MPW1K may yield better results. biochempress.com The selection of an appropriate basis set and functional is a critical step in obtaining meaningful and reliable computational results. mit.edupsicode.orgumich.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in realistic environments.
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like 2,3,5,6-tetrafluorophenol and its hydrates. Gas-phase DFT calculations have been used to perform conformational analysis on related 4-halo-2,3,5,6-tetrafluorophenol systems, indicating the stabilization of certain conformations through intramolecular interactions. core.ac.ukresearchgate.net
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify stable conformers (local minima) and transition states connecting them. This information is crucial for understanding the dynamic behavior and reactivity of the molecule. unibo.it
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, DFT calculations can be used to compute harmonic vibrational frequencies.
A study on hydrogen-bonded complexes of various substituted phenols, including a nitro-derivative of 2,3,5,6-tetrafluorophenol, used DFT calculations to analyze O-H stretching frequency shifts. batistalab.com These calculated shifts were correlated with experimental FT-IR spectra to understand the nature of solute-solvent interactions and the influence of substituents on hydrogen bonding. batistalab.com The agreement between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and its ability to describe the molecular system. unibo.it
The following table demonstrates the kind of data that can be generated through such correlative studies, though specific data for the dihydrate is not available in the provided search results.
| Compound Complex (with Acetonitrile) | Experimental O-H Frequency (cm⁻¹) | Calculated O-H Frequency (cm⁻¹) |
| Phenol (B47542) (P) | Data not available | Data not available |
| 4-chlorophenol (CP) | Data not available | Data not available |
| 2,3,5,6-tetrafluoro-4-nitrophenol (tFNP) | Data not available | Data not available |
| This table is illustrative of the type of data obtained from studies correlating experimental and computational spectroscopy, as seen in the investigation of related substituted phenols. batistalab.com |
Computational Analysis of Intermolecular Forces and Reactivity
Computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic level. For a compound like 2,3,5,6-Tetrafluorophenol and its hydrates, these methods could provide deep insights into its non-covalent interactions, the strength of its chemical bonds, and the pathways it might follow during chemical reactions.
Energy Decomposition Analysis of Non-Covalent Interactions
Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between two or more molecules into physically meaningful components. rsc.orgyoutube.com This helps in understanding the nature of the forces holding the molecules together. For this compound, an EDA study would analyze the interaction between the tetrafluorophenol molecule and the two water molecules. The primary components of interaction energy in such an analysis are:
Electrostatics: The interaction between the static charge distributions of the molecules. This is often a dominant force in interactions involving polar molecules like phenols and water. mdpi.com
Pauli Repulsion (or Exchange-Repulsion): The strong, short-range repulsion that arises from the Pauli exclusion principle when the electron clouds of the molecules overlap. rsc.org
Polarization (or Induction): The distortion of the electron cloud of one molecule in response to the electric field of the other, leading to a stabilizing interaction. mdpi.com
Dispersion: A quantum mechanical attractive force arising from instantaneous fluctuations in electron density.
Charge Transfer: The energy stabilization resulting from the transfer of electrons from the occupied orbitals of one molecule to the unoccupied orbitals of another.
A hypothetical EDA for this compound would likely reveal strong hydrogen bonding between the phenolic hydroxyl group and the water molecules, characterized by significant electrostatic and polarization contributions. Additionally, interactions between the fluorine atoms and water molecules would be of interest, potentially involving weaker hydrogen bonds or other non-covalent interactions.
While no specific EDA data exists for this compound, studies on similar systems, like 4-fluorophenol (B42351), have been conducted to understand its hydration dynamics. rsc.orgnih.gov These studies combine computational characterizations with infrared spectroscopy to probe the structural dynamics in solution. rsc.orgnih.gov For instance, simulations of 4-fluorophenol in water have highlighted the hydrophobic nature of the C-F group and the importance of using accurate electrostatic models, such as multipolar interactions rather than simple point charges, to correctly describe the hydration around fluorinated sites. rsc.org
Table 1: Hypothetical Energy Decomposition Analysis (EDA) Components for a Phenol-Water Complex
This table is illustrative and not based on actual experimental or computational data for this compound. The values are representative of a typical hydrogen-bonded complex.
| Interaction Component | Representative Energy (kcal/mol) | Nature of Contribution |
| Total Interaction Energy | -8.5 | Overall Stabilization |
| Electrostatic | -10.0 | Strongly Attractive |
| Pauli Repulsion | +12.0 | Strongly Repulsive |
| Polarization | -4.5 | Attractive |
| Dispersion | -3.0 | Attractive |
| Charge Transfer | -3.0 | Attractive |
Reaction Mechanism Elucidation through Computational Pathway Mapping
For 2,3,5,6-Tetrafluorophenol, a relevant reaction to study computationally would be its synthesis. For example, a patented method describes the synthesis of 2,3,5,6-Tetrafluorophenol from 1,2,4,5-tetrafluorobenzene (B1209435). The process involves reaction with an organic lithium agent to form an aryl lithium intermediate, followed by reaction with a boric acid ester and subsequent oxidation with hydrogen peroxide.
A computational study of this mechanism would involve:
Calculating the structures and energies of the reactants, intermediates (like the aryl lithium and boronic acid ester species), and transition states for each step.
Mapping the energy profile of the reaction pathway to determine the activation energy for each step.
Investigating potential side reactions and byproducts.
Such a study would provide a molecular-level understanding of the synthesis, but no such computational investigation for this specific reaction involving 2,3,5,6-Tetrafluorophenol appears to be publicly available.
Applications in Advanced Chemical Synthesis and Supramolecular Materials Science
Utilization as a Crucial Building Block in Complex Chemical Architectures
The strategic placement of four fluorine atoms on the phenol (B47542) ring significantly influences its reactivity, making 2,3,5,6-tetrafluorophenol (B1216870) a key intermediate in multi-step synthetic sequences. This is particularly evident in the fields of peptide and nucleoside chemistry, as well as in the formation of intricate macrocyclic systems.
Strategic Intermediate in Peptide and Nucleoside Synthesis
In the realm of peptide synthesis, the formation of the amide bond is a critical step. 2,3,5,6-Tetrafluorophenol is utilized in the preparation of active esters of amino acids. These esters are highly reactive towards nucleophilic attack by the amino group of another amino acid, facilitating efficient peptide bond formation. The electron-withdrawing nature of the tetrafluorophenyl group makes the carbonyl carbon of the ester more electrophilic, thereby accelerating the coupling reaction. This method is advantageous in solid-phase peptide synthesis (SPPS), where efficiency and high yields are paramount. For instance, it has been used in the preparation of radioiodinated phenylalanine derivatives that are valuable in peptide synthesis. sigmaaldrich.comsigmaaldrich.com
While direct use of 2,3,5,6-tetrafluorophenol dihydrate in nucleoside synthesis is less commonly documented, the broader class of fluorinated phenols plays a role in modifying nucleoside analogs. The synthesis of novel 2',2',3',3'-tetrafluorinated nucleoside analogs has been reported, highlighting the importance of fluorine incorporation in developing new therapeutic agents. nih.govnih.gov Although these specific examples may not directly involve 2,3,5,6-tetrafluorophenol, they underscore the significance of fluorinated building blocks in this area of research.
Precursor for Advanced Macrocyclic Systems (e.g., Corroles)
Corroles are complex macrocyclic compounds similar to porphyrins, known for their ability to stabilize high-valent metal ions and for their applications in catalysis and medicine. The synthesis of specifically substituted corroles can be a significant challenge. While direct evidence for the use of this compound as a precursor is not prominent in the provided search results, the synthesis of related fluorinated corroles, such as those with tris(trifluoromethyl) and tris-pentafluorophenyl substituents, is well-documented. nih.gov These syntheses often involve the condensation of pyrrole (B145914) with a suitable aldehyde. The principles of using fluorinated aryl groups to enhance the stability and modulate the electronic properties of the corrole (B1231805) macrocycle are well-established. nih.govgoogle.com The use of fluorinated phenols in the broader context of creating functional macrocycles remains an area of active research.
Derivatization for Specialized Chemical Probes
The reactivity of the hydroxyl group in 2,3,5,6-tetrafluorophenol allows for its derivatization to create specialized chemical probes. These probes can be designed to interact with specific biological targets or to have unique photophysical properties. For example, the synthesis of polyfluorophenyl ester-terminated homobifunctional cross-linkers utilizes reagents like 2,3,5,6-tetrafluorophenol for protein conjugation. chemicalbook.com These cross-linkers can be used to study protein-protein interactions and to stabilize protein complexes. The fluorine atoms can also serve as reporters for 19F NMR studies, providing a sensitive handle to monitor binding events and conformational changes.
Contributions to Supramolecular Assembly and Advanced Material Development
The ability of 2,3,5,6-tetrafluorophenol to participate in non-covalent interactions, particularly hydrogen and halogen bonding, makes it a valuable component in the field of supramolecular chemistry and materials science. These interactions are directional and tunable, allowing for the rational design of ordered, functional materials.
Design of Photoresponsive Materials through Halogen Bonding
Halogen bonding is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. The strength of this interaction can be tuned by altering the electron-withdrawing character of the groups attached to the halogen-bond donor. The highly fluorinated ring of 2,3,5,6-tetrafluorophenol enhances the halogen bonding capabilities of an attached iodine or bromine atom. This principle has been exploited in the design of photoresponsive materials. For instance, azobenzene (B91143) derivatives incorporating a tetrafluoroiodobenzene moiety have been synthesized. nih.gov These molecules exhibit photo-isomerization upon irradiation with UV light, leading to a change in their shape and, consequently, the disruption or formation of halogen bonds within the supramolecular assembly. This reversible process allows for the development of materials with switchable properties. In some cases, the halogen bond can work orthogonally with hydrogen bonds to create complex and responsive supramolecular architectures. nih.gov
Fundamental Investigations into Fluorinated Aromatic Reactivity
The tetrafluorinated aromatic core of 2,3,5,6-tetrafluorophenol serves as an important platform for studying the fundamental principles of reactivity in polyfluoroaromatic systems. The dense arrangement of highly electronegative fluorine atoms creates an electron-deficient (electrophilic) ring system, which dictates its behavior in chemical reactions.
The reaction of 2,3,5,6-tetrafluorophenol is dominated by nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution, which is more typical for non-fluorinated benzene (B151609) derivatives. The four electron-withdrawing fluorine atoms activate the aromatic ring, making it susceptible to attack by nucleophiles. mdpi.commasterorganicchemistry.com This process generally occurs via a two-step addition-elimination mechanism.
In the first, rate-determining step, a nucleophile attacks a carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is delocalized, in part, by the electron-withdrawing substituents. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
Studies on various polyfluorobenzenes show that substitution patterns are highly predictable. For example, the synthesis of 2,3,5,6-tetrafluorophenol itself can be achieved from pentafluorobenzene (B134492), where a hydroxide (B78521) nucleophile displaces a fluorine atom that is para to the hydrogen substituent. nih.gov This demonstrates the strong directing effects present in polyfluorinated systems. The reactivity of 2,3,5,6-tetrafluorophenol in further substitution reactions follows these principles, where nucleophilic attack is directed by the existing substituents. The reaction conditions, such as the nature of the nucleophile and solvent, can play a decisive role in the selectivity and outcome of these transformations. rsc.org
The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can be as high as 130 kcal/mol (approximately 544 kJ/mol). wikipedia.orgissuu.com This inherent strength imparts significant thermal and chemical stability to fluorinated compounds, making defluorination processes energetically demanding.
The reactivity and the specific C-F bonds that are cleaved are determined by the electronic environment of the entire molecule. nih.gov Factors such as the number and location of fluorine atoms and the presence of other functional groups influence the electron density at each carbon atom, thereby affecting the susceptibility of an individual C-F bond to cleavage. researchgate.net While the C-F bonds in 2,3,5,6-tetrafluorophenol are robust, understanding these structure-reactivity relationships is crucial for predicting its environmental fate and for designing controlled degradation or transformation processes.
Future Directions in 2,3,5,6-Tetrafluorophenol Research
Research involving 2,3,5,6-tetrafluorophenol is expanding, driven by the demand for new fluorinated molecules in high-performance applications. Future work is focused on creating more efficient synthetic methods and using the compound's unique structural motif to build novel and functional materials.
The development of efficient, scalable, and cost-effective synthetic routes to 2,3,5,6-tetrafluorophenol is an active area of research, as it is a key intermediate for pharmaceuticals and advanced materials. google.comchemimpex.com Several novel transformations have been reported in patent literature, moving beyond classical methods. These new routes aim for higher yields, improved purity, and milder reaction conditions suitable for industrial-scale production. google.comgoogle.com
Two prominent modern strategies include synthesis from 1,2,4,5-tetrafluorobenzene (B1209435) and the hydrolysis of pentafluorobenzoic acid. These methods highlight the ongoing innovation in accessing this important fluorinated building block.
| Starting Material | Key Reagents & Intermediates | Description | Reported Yield | Reference |
|---|---|---|---|---|
| 1,2,4,5-Tetrafluorobenzene | 1. Organolithium Reagent 2. Boric Acid Ester 3. Hydrogen Peroxide | A two-step process where 1,2,4,5-tetrafluorobenzene is first converted to a lithium aryl intermediate, which then reacts with a boric acid ester. The resulting boronic acid/ester is oxidized with H₂O₂ to yield the final phenol product. | >80% | google.com |
| Pentafluorobenzoic Acid | 1. Sodium Acetate (B1210297) in DMF 2. Sulfuric or Hydrochloric Acid | A one-pot reaction involving hydrolysis and decarboxylation. The starting material is refluxed with sodium acetate in DMF, followed by treatment with strong acid to facilitate decarboxylation and yield the phenol. | 89-95% | chemicalbook.comguidechem.com |
| Pentafluorobenzoic Acid | 1. Phase Transfer Catalyst 2. Inorganic Base 3. Decarboxylation | This method uses a phase transfer catalyst to facilitate the initial hydrolysis to 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then isolated and decarboxylated in a separate step. | Not specified | google.com |
The unique electronic and steric properties of the 2,3,5,6-tetrafluorophenyl motif are being exploited in materials science to create new classes of high-performance polymers. chemimpex.com A significant example is the development of poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV), a fluorinated analogue of the well-known conjugated polymer PPV. acs.orgacs.org
The synthesis of PTFPV can be achieved via the bromine precursor route (BPR), starting from 1,4-di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a derivative of the tetrafluorobenzene core. acs.orgresearchgate.net The resulting polymer possesses notable properties for optoelectronic applications.
Properties of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)
| Property | Finding | Reference |
|---|---|---|
| Photoluminescence (PL) | Exhibits excellent photoluminescence with emission maxima at shorter wavelengths of 485 nm and 515 nm, corresponding to the green-blue region of the spectrum. | acs.orgacs.org |
| Electroluminescence (EL) | A single-layer light-emitting diode (LED) device with an ITO/PTFPV/Al configuration was shown to emit green light. | acs.org |
| Device Performance | The LED device demonstrated a low turn-on voltage of approximately 4.2 V, indicating efficient charge injection and transport. | acs.orgacs.org |
| Stability | The substitution of C-H bonds with C-F bonds is expected to lower the HOMO and LUMO energy levels, which can improve the polymer's stability against photo-oxidation. | researchgate.net |
The success of PTFPV demonstrates that the structural motif of 2,3,5,6-tetrafluorophenol is a promising platform for designing novel conjugated polymers. Future research may focus on creating copolymers or other derivatives to further tune the electronic and physical properties for advanced applications in flexible electronics, sensors, and photovoltaics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
